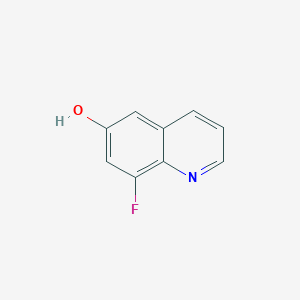

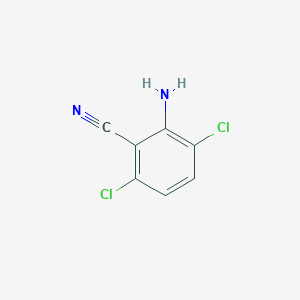

2-Amino-3,6-dichlorobenzonitrile

Descripción general

Descripción

2-Amino-3,6-dichlorobenzonitrile is an organic compound with the CAS Number: 20926-15-2 . It has a molecular weight of 187.03 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 . The compound has a boiling point of 313.3±42.0 C at 760 mmHg .Chemical Reactions Analysis

Dichlorobenzonitriles, a related group of compounds, are important organic intermediates for the production of many fine chemicals . They can be prepared via various routes, including traditional Sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.03 . It is solid in physical form and has a boiling point of 313.3±42.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

Cellulose Synthesis Inhibition

One of the significant applications of dichlorobenzonitrile derivatives is their ability to inhibit cellulose synthesis. Research has demonstrated that these compounds, including 2,6-Dichlorobenzonitrile, impact cellulose synthase activity within plant cells, particularly in Arabidopsis hypocotyl cells. This inhibition plays a crucial role in understanding the mechanisms of plant cell wall formation and could have implications in agricultural practices and bioengineering (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Vibrational Spectroscopy Analysis

The compound has been subjected to detailed spectroscopic analysis to determine its molecular geometry, vibrational wavenumbers, and thermodynamic parameters. Studies utilizing techniques such as FT-IR and FT-Raman spectroscopy, complemented by DFT and MP2 calculations, provide comprehensive insights into the molecule's structure and behavior. This analytical approach aids in understanding the physical and chemical properties of 2-Amino-3,5-dichlorobenzonitrile, contributing to the broader knowledge of related compounds (Rastogi, Alcolea Palafox, Tomar, & Singh, 2013).

Environmental Degradation and Bioremediation

The environmental persistence and degradation of dichlorobenzonitrile and its metabolites, particularly in relation to groundwater contamination, have been areas of active research. Studies have identified specific bacterial strains capable of degrading these compounds, highlighting the potential for bioremediation strategies in contaminated sites. This research is crucial for developing methods to mitigate the environmental impact of persistent herbicide residues (Sørensen, Holtze, Simonsen, & Aamand, 2006).

Synthetic Applications in Chemistry

2-Amino-3,6-dichlorobenzonitrile serves as a foundational compound for synthesizing a variety of heterocyclic substances, demonstrating significant antimicrobial activities. This synthetic utility underscores the compound's relevance in developing new pharmaceuticals and agricultural chemicals with potential benefits for healthcare and crop protection (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Analytical Method Development

Advancements in analytical methodologies for detecting dichlobenil and its metabolites in environmental samples, including groundwater, illustrate another crucial application area. The development of sensitive and reliable detection techniques is essential for environmental monitoring and ensuring compliance with safety standards (Porazzi, Pardo Martínez, Fanelli, & Benfenati, 2005).

Mecanismo De Acción

Target of Action

It is known that many pyrimidines, which are similar compounds, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

Related pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Related pyrimidines are known to affect the pathways of various inflammatory mediators .

Result of Action

Related pyrimidines are known to have anti-inflammatory effects .

Action Environment

It is known that the compound should be stored at 4°c and protected from light .

Safety and Hazards

The safety data sheet for a related compound, 2,6-Dichlorobenzonitrile, indicates that it is harmful in contact with skin . It may cause an allergic skin reaction . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Propiedades

IUPAC Name |

2-amino-3,6-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGZPDPJUCCKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

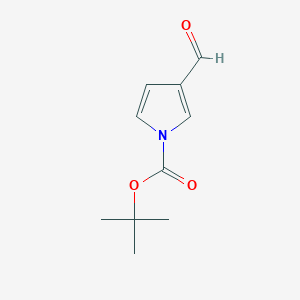

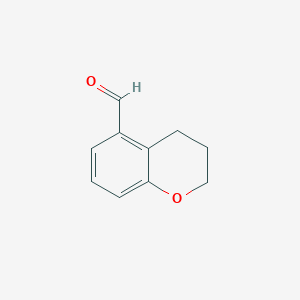

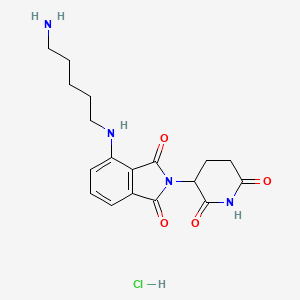

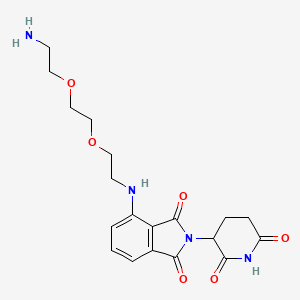

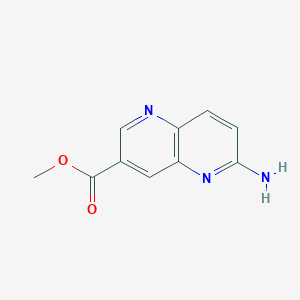

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)

![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)